4-Dimethylaminophenylglyoxal hydrate chemical properties
4-Dimethylaminophenylglyoxal hydrate chemical properties
An In-Depth Technical Guide to 4-Dimethylaminophenylglyoxal Hydrate: Properties, Synthesis, and Application
Section 1: Executive Summary
4-Dimethylaminophenylglyoxal hydrate (CAS No: 115282-41-2) is a specialized chemical reagent prized for its role in analytical chemistry and biochemistry.[1] Its core utility lies in the covalent labeling of primary amines, such as those in amino acids and peptides. The reaction yields a highly fluorescent derivative, enabling sensitive detection and quantification via techniques like High-Performance Liquid Chromatography (HPLC).[1] The molecule's structure, featuring a reactive 1,2-dicarbonyl (glyoxal) moiety and an electron-donating dimethylamino group, is key to its function. The hydrate form enhances its stability and solubility in the aqueous media often required for biological applications.[1] This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, its reaction mechanism, and a detailed methodology for its primary application in analytical science.
Section 2: Core Physicochemical & Spectroscopic Profile
A thorough understanding of the reagent's physical and spectral properties is fundamental to its effective application and characterization.
Physicochemical Properties
The essential physical and chemical identifiers for 4-Dimethylaminophenylglyoxal hydrate are summarized below. Proper storage at 2-8°C is critical to prevent degradation and ensure reagent integrity.
| Property | Value | Source(s) |
| CAS Number | 115282-41-2 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [2] |
| Molecular Weight | 195.22 g/mol | [2] |
| Appearance | Solid (Typical) | N/A |
| Melting Point | 76 - 79 °C | Sigma-Aldrich SDS |
| Storage Conditions | 2-8°C, protected from light and moisture | [1] |
Spectroscopic Signature Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be characterized by distinct signals corresponding to the aromatic protons and the dimethylamino group. The aromatic protons on the phenyl ring would appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm) due to the electron-donating effect of the dimethylamino group and the electron-withdrawing effect of the glyoxal moiety. The six protons of the N(CH₃)₂ group would appear as a sharp singlet further upfield, likely in the δ 3.0-3.5 ppm range. The proton of the aldehyde and the protons from the hydrate's hydroxyl groups may be broad and could exchange with deuterated solvents like D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide a carbon map of the molecule. Key signals would include two distinct peaks for the carbonyl carbons of the glyoxal group in the highly deshielded region (δ 180-200 ppm). The aromatic carbons would generate several signals between δ 110-155 ppm, and the methyl carbons of the dimethylamino group would produce a signal around δ 40-45 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum is invaluable for identifying the key functional groups. A strong, sharp absorption band is expected between 1680-1710 cm⁻¹ corresponding to the C=O stretching of the ketone. A second carbonyl stretch for the aldehyde is expected around 1720-1740 cm⁻¹. A broad absorption band in the region of 3200-3500 cm⁻¹ would confirm the presence of the O-H groups from the hydrate water molecule.
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UV-Visible & Fluorescence Spectroscopy: The extended conjugation between the dimethylamino group and the phenylglyoxal system results in strong UV absorbance. The derivatization of primary amines with this reagent leads to the formation of a new heterocyclic system, which is highly fluorescent. This fluorescence is the basis of its analytical utility, allowing for detection at very low concentrations.[1] The resulting fluorophore's excitation and emission maxima are typically in the near-UV and visible regions, respectively, though the exact wavelengths depend on the specific amine derivative and solvent environment.[5]
Section 3: Synthesis & Mechanistic Insight
The most direct and widely documented method for preparing phenylglyoxals is through the oxidation of the corresponding acetophenone.[6][7] Selenium dioxide (SeO₂) in a solvent like dioxane is a classic and effective oxidant for this transformation.
Experimental Protocol: Synthesis via SeO₂ Oxidation
This protocol describes a reliable method for synthesizing 4-Dimethylaminophenylglyoxal from its readily available precursor, 4'-(Dimethylamino)acetophenone.[8]
Materials:
-
4'-(Dimethylamino)acetophenone (1 mole)
-
Selenium Dioxide (SeO₂) (1 mole)
-
1,4-Dioxane (technical grade)
-
Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 600 mL of dioxane, 111 g (1 mole) of selenium dioxide, and 20 mL of water.
-
Dissolution: Heat the mixture to 50–55°C and stir until all solids have dissolved.
-
Substrate Addition: Add 163.22 g (1 mole) of 4'-(Dimethylamino)acetophenone to the solution in one portion.
-
Reflux: Heat the reaction mixture to reflux and maintain with vigorous stirring for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Selenium Removal: After the reaction is complete, carefully decant the hot solution away from the precipitated black selenium metal.
-
Solvent Removal: Remove the dioxane and water by distillation under reduced pressure.
-
Purification: The crude 4-Dimethylaminophenylglyoxal can be purified by vacuum distillation.
-
Hydrate Formation: To obtain the stable hydrate form, dissolve the purified yellow liquid product in approximately 3-4 volumes of hot water and allow it to cool slowly. The crystalline hydrate can be collected by filtration.[6]
Causality & Justification: The addition of a small amount of water is crucial as it helps to solubilize the selenium dioxide and facilitates the oxidation mechanism. Dioxane is an excellent solvent as it is relatively inert and has a suitable boiling point for the reaction.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Dimethylaminophenylglyoxal hydrate.
Section 4: Chemical Reactivity & Derivatization Chemistry
The synthetic utility of 4-Dimethylaminophenylglyoxal hydrate is dominated by the electrophilic nature of its adjacent carbonyl carbons.
Mechanism of Amine Derivatization
The reaction with a primary amine proceeds via a condensation mechanism. The amine initially attacks one of the carbonyl carbons (the aldehyde is generally more reactive), followed by dehydration to form an imine. A subsequent intramolecular cyclization and further dehydration lead to the formation of a stable, fluorescent quinoxaline-type derivative. The reaction is pH-dependent, with mildly alkaline conditions typically favoring the deprotonated, more nucleophilic amine.[9][10]
Derivatization Mechanism Diagram
Caption: Simplified mechanism for derivatization of a primary amine.
Potential Side Reactions
Under strongly basic conditions and in the absence of a nucleophile, phenylglyoxals can undergo an intramolecular Cannizzaro reaction.[11] In this process, one carbonyl group is reduced to an alcohol while the other is oxidized to a carboxylic acid, mediated by a hydride transfer. It is therefore crucial to control the pH and stoichiometry during derivatization to maximize the yield of the desired fluorescent adduct.
Section 5: Application Protocol: HPLC-Based Quantification of Primary Amines
This section provides a self-validating protocol for the quantification of a model amino acid (e.g., Glycine) using pre-column derivatization with 4-Dimethylaminophenylglyoxal hydrate followed by HPLC with fluorescence detection.
Step-by-Step Derivatization and Analysis Protocol
Objective: To quantify Glycine concentration in an aqueous sample.
Materials:
-
4-Dimethylaminophenylglyoxal hydrate solution (10 mM in Methanol)
-
Glycine standard solutions (0.1, 1, 10, 50, 100 µM in water)
-
Borate Buffer (0.1 M, pH 9.0)
-
HPLC system with a C18 reversed-phase column and a fluorescence detector.
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 6.8
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Preparation: In a microcentrifuge tube, mix 50 µL of the Glycine standard (or unknown sample), 100 µL of Borate Buffer (pH 9.0), and 50 µL of the 4-Dimethylaminophenylglyoxal hydrate solution.
-
Derivatization Reaction: Vortex the mixture briefly and incubate at 60°C for 30 minutes in a heating block, protected from light. Rationale: The basic pH ensures the amine is deprotonated and nucleophilic, while heating accelerates the reaction.[9]
-
Reaction Termination: Cool the sample to room temperature. The reaction is effectively stopped by the consumption of the limiting reagent. For some applications, a small amount of acid could be added to quench the reaction.
-
HPLC Analysis:
-
Inject 20 µL of the cooled reaction mixture into the HPLC system.
-
Set the fluorescence detector to an appropriate excitation and emission wavelength pair (preliminary scans are recommended; typical values for such derivatives might be Ex: ~350 nm, Em: ~450 nm).
-
Run a gradient elution program, for example: 10% to 70% Mobile Phase B over 20 minutes. Rationale: A gradient is necessary to elute the relatively nonpolar fluorescent derivative from the C18 column while separating it from the unreacted, more polar reagent.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the glycine derivative against the concentration of the standards. Determine the concentration of the unknown sample from this curve.
Analytical Workflow Diagram
Caption: HPLC workflow for amine quantification after derivatization.
Section 6: Stability, Storage & Safe Handling
Stability and Storage: 4-Dimethylaminophenylglyoxal hydrate is chemically stable under standard ambient conditions. [Sigma-Aldrich SDS] For long-term viability, it should be stored in a tightly sealed container at 2-8°C, protected from light. The hydrate form is more stable than the anhydrous aldehyde, which can polymerize upon standing.[1][6]
Safe Handling: This compound presents several hazards that necessitate careful handling in a laboratory setting.
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation. [Sigma-Aldrich SDS]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. [Sigma-Aldrich SDS]
-
Section 7: References
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Takahashi, K. (1977). The Reactions of Phenylglyoxal and Related Reagents With Amino Acids. Journal of Biochemistry. Available at: [Link]
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Grimshaw, J., & Grimshaw, J. T. (1968). Reactions of phenylglyoxal hydrate and some aromatic amines. Journal of the Chemical Society C: Organic. Available at: [Link]
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MySkinRecipes. (n.d.). 4-Dimethylaminophenylglyoxal hydrate. MySkinRecipes. Available at: [Link]
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Mahar, K. M., et al. (2010). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2-Phenylenediamine as Derivatizing Reagent. Asian Journal of Chemistry. Available at: [Link]
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Chemistry Stack Exchange. (2016). Internal Cannizzaro reaction of phenylglyoxal. Chemistry Stack Exchange. Available at: [Link]
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Riley, H. A., & Gray, A. R. (1932). Phenylglyoxal. Organic Syntheses, 12, 60. Available at: [Link]
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Desmond, R., et al. (1989). An efficient procedure for the synthesis of p-anisidine phenylglyoxal imine from acetophenone. Google Patents (EP0333265A2). Available at:
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PrepChem. (n.d.). Synthesis of [p-(Decyloxy)phenyl]glyoxal. PrepChem.com. Available at: [Link]
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Koukou M., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. Available at: [Link]
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Takahashi, K. (1976). The reaction of phenylglyoxal and related agents with proteins. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Fluorescence of 6-(4-Dimethylaminophenyl)- and 6-[2-(4-N,N-Disubstituted Aminophenyl)vinyl]-4-methylthio-2-oxo-2H-pyran-3-carbonitriles in Solution and in the Solid States. ResearchGate. Available at: [Link]
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Johnson, C. R., & Phillips, W. G. (1973). Phenylglyoxal. Organic Syntheses, 53, 93. Available at: [Link]
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Nakano, K., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites. Available at: [Link]
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ResearchGate. (n.d.). Reaction of phenylglyoxal with the arginine moiety. ResearchGate. Available at: [Link]
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Mahar, K. M., et al. (2010). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2-Phenylenediamine as Derivatizing Reagent. ResearchGate. Available at: [Link]
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Zhang, G., et al. (2005). A Study on the Luminescence Behavior of 4'-Dimethylaminoflavone Derivatives. Journal of Fluorescence. Available at: [Link]
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PubChem. (n.d.). 4-Dimethylaminophenylglyoxal hydrate. PubChem. Available at: [Link]
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Koukou, M., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Semantic Scholar. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 4-[[Bis(p-dimethylaminophenyl)methoxy]acetyl]Morpholine. PrepChem.com. Available at: [Link]
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PubChem. (n.d.). 4-Dimethylaminoacetophenone. PubChem. Available at: [Link]
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Myasoedova, Y. V., et al. (2022). New Method for the Synthesis of Phenylglyoxal Derivatives. ResearchGate. Available at: [Link]
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Gzella, A., et al. (2011). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Lapierre, C., et al. (1998). A detailed 1H and 13C NMR study of a repeating disaccharide of hyaluronan: the effects of temperature and counterion type. Carbohydrate Research. Available at: [Link]
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P&S Chemicals. (n.d.). Product information, 4-Dimethylaminophenylglyoxal hydrate. P&S Chemicals. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]
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Catalán, J., et al. (2001). Dual fluorescence of 4-dimethylaminopyridine and its derivatives Effects of methyl substitution at the pyridine ring. Semantic Scholar. Available at: [Link]
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Bowers, G. M., et al. (2020). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. Semantic Scholar. Available at: [Link]
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Walash, M. I., et al. (2020). Fluorescence spectroscopy for determination of dapagliflozin in pure form and its tablets formulation; Application to content uniformity testing. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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